molecular formula C20H28O7 B033943 (1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy CAS No. 105242-48-6

(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy

Cat. No.: B033943
CAS No.: 105242-48-6
M. Wt: 380.4 g/mol
InChI Key: HHUHNVIGEYMOJY-HAJKQMQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elemacarmanin involves several steps, starting from the extraction of the compound from natural sources. The extraction process typically involves the use of solvents such as chloroform or methanol. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of Elemacarmanin is not well-documented, but it likely involves large-scale extraction from plant sources followed by purification and characterization. The use of advanced chromatographic techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Elemacarmanin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in Elemacarmanin.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Elemacarmanin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Elemacarmanin depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while reduction reactions can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Elemacarmanin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Elemacarmanin is structurally similar to other sesquiterpene esters, such as:

  • 8α-(4′-Hydroxy-2′-methylacryloyloxy)-6α,15-dihydroxy-elema-1(2),3(4),11(12)-triene-13-methyl Ester
  • 8-O-(2-Hydroxymethyl-propenoyl), Methyl Ester

Uniqueness

Elemacarmanin is unique due to its specific structural features and biological activities. Its unique combination of functional groups and stereochemistry distinguishes it from other similar compounds .

Properties

CAS No.

105242-48-6

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

[(1S,2S,3R,4R,5S)-5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C20H28O7/c1-7-20(5)8-14(27-18(24)12(3)10-22)15(13(4)19(25)26-6)17(23)16(20)11(2)9-21/h7,14-17,21-23H,1-4,8-10H2,5-6H3/t14-,15+,16+,17-,20+/m0/s1

InChI Key

HHUHNVIGEYMOJY-HAJKQMQPSA-N

Isomeric SMILES

C[C@]1(C[C@@H]([C@H]([C@@H]([C@H]1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C

SMILES

CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C

Canonical SMILES

CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy
Reactant of Route 2
(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy
Reactant of Route 3
(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy
Reactant of Route 4
(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy
Reactant of Route 5
(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy
Reactant of Route 6
(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy

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